molecular formula C12H19NO3 B6337111 tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate CAS No. 1823268-65-0

tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate

Cat. No.: B6337111
CAS No.: 1823268-65-0
M. Wt: 225.28 g/mol
InChI Key: FKWFHNQBVDSXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group, a 2-oxocyclobutyl moiety, and an azetidine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Oxocyclobutyl Group: The 2-oxocyclobutyl group can be introduced through reactions with cyclobutanone derivatives.

    Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug discovery and development.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor in various chemical reactions, facilitating the formation of desired products. The pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Comparison:

  • tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar structure but with an oxoethyl group instead of an oxocyclobutyl group.
  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group, making it more reactive in certain cycloaddition reactions.
  • tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Features a hydroxyethyl group, which can participate in different types of chemical reactions compared to the oxocyclobutyl group.

The uniqueness of tert-Butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate lies in its specific structural features, which impart distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

tert-butyl 3-(2-oxocyclobutyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8(7-13)9-4-5-10(9)14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWFHNQBVDSXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.